molecular formula C10H10ClNO4 B15367696 3-Chloropropyl 4-nitrobenzoate CAS No. 58168-11-9

3-Chloropropyl 4-nitrobenzoate

Cat. No.: B15367696
CAS No.: 58168-11-9
M. Wt: 243.64 g/mol
InChI Key: AODHIKQFOZZUBA-UHFFFAOYSA-N
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Description

Overview of Ester Chemistry and Applications in Organic Synthesis

Esters are a significant class of organic compounds derived from carboxylic acids, where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group. numberanalytics.com Their general structure is represented as R-COO-R', with R and R' being alkyl or aryl groups. numberanalytics.com This functional group, known as the ester linkage, is pivotal in both synthetic and natural chemistry. numberanalytics.comsolubilityofthings.com

The synthesis of esters, most commonly through a process called esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.comfiveable.me This condensation reaction results in the formation of an ester and water. numberanalytics.com Other methods include the reaction of an alcohol with acid chlorides or acid anhydrides, which are often more efficient. fiveable.melibretexts.org The properties of esters, such as their stability and reactivity, are influenced by factors like steric hindrance and electronic effects. numberanalytics.com

Esters are highly valued in organic synthesis for their versatility. solubilityofthings.com They can serve as important intermediates in the creation of more complex molecules. solubilityofthings.com Key reactions involving esters include:

Hydrolysis: Reaction with water to yield a carboxylic acid and an alcohol. numberanalytics.com

Transesterification: Reaction with an alcohol to form a new ester. numberanalytics.com

Aminolysis: Reaction with an amine to form an amide.

Claisen Condensation: A carbon-carbon bond-forming reaction between two esters to produce a β-keto ester. solubilityofthings.com

Reduction: Reaction with a reducing agent to form either a primary alcohol or an aldehyde. libretexts.org

Industrially, esters are crucial in the production of polymers, such as polyester, as well as solvents and plasticizers. solubilityofthings.com They are also found widely in nature, contributing to the fragrances and flavors of many fruits and flowers. solubilityofthings.com For instance, isoamyl acetate (B1210297) is the primary flavor component of bananas. solubilityofthings.com In the pharmaceutical industry, esters are utilized as prodrugs to improve the bioavailability of active drugs and as intermediates in drug synthesis. numberanalytics.com

Significance of Nitroaromatic Moieties in Chemical Science

Nitroaromatic compounds are organic molecules that feature one or more nitro groups (-NO2) attached to an aromatic ring. ontosight.ainih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. nih.govwikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, directing incoming groups to the meta position. nih.gov Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org

The synthesis of nitroaromatic compounds is primarily achieved through nitration reactions. nih.gov These compounds have a wide range of applications, stemming from the unique chemical properties imparted by the nitro group. They are used in the manufacturing of:

Explosives: The nitro group is a common explosophore, and compounds like trinitrotoluene (TNT) are well-known examples. nih.govwikipedia.org

Dyes and Pigments: The ability of nitroaromatic compounds to absorb specific wavelengths of light makes them useful as coloring agents. ontosight.ai

Pharmaceuticals: Many pharmaceuticals originate from nitroaromatic compounds. nih.gov They serve as starting materials or intermediates in the synthesis of various drugs, including some with antimicrobial properties. ontosight.ainih.gov For example, chloronitrobenzenes are used to create derivatives of the non-opioid analgesic anpirtoline. nih.gov

Agrochemicals: Substituted nitrobenzenes are used to create a variety of indoles, which are bioactive components in agrochemicals. nih.gov

Furthermore, nitro compounds are important intermediates in the synthesis of aromatic amines through reduction reactions. wikipedia.orgfiveable.me These amines are precursors to a vast array of nitrogen-containing organic compounds. fiveable.me

Structural Context of "3-Chloropropyl 4-nitrobenzoate" within Ester and Haloalkane Chemistry

3-Chloropropyl 4-nitrobenzoate (B1230335) incorporates three key functional groups that define its chemical character: an ester, a nitroaromatic moiety, and a haloalkane (specifically, a chloropropyl group).

Ester Group: The core of the molecule is the benzoate (B1203000) ester. This is formed from 4-nitrobenzoic acid and 3-chloro-1-propanol. The ester linkage connects the nitro-substituted aromatic ring to the chloropropyl chain.

Nitroaromatic Moiety: The "4-nitrobenzoate" part of the name indicates a benzene (B151609) ring substituted with a nitro group at the para position (position 4) relative to the ester linkage. As discussed, this nitro group is strongly electron-withdrawing.

Haloalkane Group: The "3-chloropropyl" portion is an alkyl chain with a chlorine atom at the terminal position (position 3). The presence of the chlorine atom, an electronegative halogen, introduces a site for nucleophilic substitution reactions.

The combination of these functional groups in a single molecule suggests its potential as a versatile intermediate in organic synthesis. The nitro group can be reduced to an amine, the ester can be hydrolyzed, and the chlorine atom can be displaced by various nucleophiles, allowing for a range of chemical transformations.

Table of Compound Properties:

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₁₀ClNO₄ nih.gov
Molecular Weight 243.64 g/mol nih.gov
CAS Number 58168-11-9 nih.gov
SMILES C1=CC(=CC=C1C(=O)OCCCCl)N+[O-] nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58168-11-9

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

3-chloropropyl 4-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c11-6-1-7-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,1,6-7H2

InChI Key

AODHIKQFOZZUBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Chloropropyl 4 Nitrobenzoate

Direct Esterification Approaches

Direct esterification, a cornerstone of organic synthesis, provides a straightforward method for the preparation of 3-chloropropyl 4-nitrobenzoate (B1230335). This typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Condensation of 4-Nitrobenzoic Acid with 3-Chloropropanol

The most common direct esterification approach for producing 3-chloropropyl 4-nitrobenzoate is the Fischer-Speier esterification, which involves the condensation of 4-nitrobenzoic acid with 3-chloropropanol. This acid-catalyzed equilibrium reaction requires the removal of water to drive the reaction towards the formation of the ester.

A variety of catalytic systems can be employed to facilitate the esterification of 4-nitrobenzoic acid. Strong Brønsted acids are the most traditional and widely used catalysts for this transformation.

Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. masterorganicchemistry.comgoogle.com It acts as both a catalyst and a dehydrating agent, promoting the forward reaction.

Polyfluoroalkanesulfonic Acids : These superacids, such as hexafluoropropanesulfonic acid hydrate, have been shown to be highly effective catalysts for the esterification of nitrobenzoic acids, often leading to high yields under relatively mild conditions. francis-press.com

Toluene (B28343) Sulfonic Acid : This solid, organic-soluble acid is another viable catalyst for the esterification process. masterorganicchemistry.com

Heterogeneous Catalysts : While not as commonly cited for this specific transformation, solid acid catalysts like zeolites could also be considered, offering potential advantages in terms of catalyst recovery and reuse.

Lewis acids can also be utilized, although they are less common for this specific application.

The efficiency and yield of the esterification are highly dependent on the reaction conditions.

Solvents : The choice of solvent is crucial. Inert solvents that can form an azeotrope with water, such as toluene, cyclohexane, or benzene (B151609), are often used to facilitate water removal and drive the equilibrium towards the product. francis-press.comwikipedia.org The reaction can also be carried out using an excess of the alcohol reactant, in this case, 3-chloropropanol, which can also serve as the solvent.

Temperature : The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent or the alcohol, to achieve a reasonable reaction rate. Temperatures in the range of 80°C to 120°C are commonly employed. masterorganicchemistry.comfrancis-press.comwikipedia.org In some cases, higher temperatures up to 190°C under pressure have been used for the esterification of 4-nitrobenzoic acid with other alcohols. wikipedia.org

Stoichiometry : To maximize the conversion of the carboxylic acid, an excess of the alcohol (3-chloropropanol) is often used. wikipedia.org The molar ratio of alcohol to carboxylic acid can significantly influence the reaction equilibrium.

Table 1: Illustrative Reaction Conditions for Direct Esterification of Nitrobenzoic Acids

Carboxylic AcidAlcoholCatalystSolventTemperatureYieldReference
3-Nitrobenzoic AcidEthanol (B145695)Hexafluoropropanesulfonic Acid HydrateToluene95°C94.7% francis-press.com
4-Nitrobenzoic AcidEthanolTetrafluoroethanesulfonic Acid HydrateTolueneReflux88.3% francis-press.com
4-Nitrobenzoic AcidGlycerolSulfuric AcidToluene>100°CHigh masterorganicchemistry.com

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign processes.

Catalysis : The use of catalytic reagents is inherently greener than stoichiometric ones. Employing recyclable heterogeneous catalysts could further enhance the green credentials of the synthesis.

Safer Solvents : Replacing hazardous solvents like benzene with greener alternatives such as toluene or, ideally, solvent-free conditions using an excess of the alcohol reactant, aligns with green chemistry principles.

Atom Economy : Direct esterification generally has a good atom economy, with water being the only byproduct. Optimizing the reaction to achieve high conversion rates maximizes the incorporation of reactant atoms into the final product.

Energy Efficiency : Conducting the reaction at lower temperatures, possibly through the use of more efficient catalysts, would reduce energy consumption.

Reaction with Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

An alternative to direct esterification involves the use of more reactive derivatives of 4-nitrobenzoic acid, such as its acid chloride or anhydride. This method is often faster and proceeds under milder conditions.

The synthesis begins with the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid. This can be achieved using common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). mdpi.com The resulting 4-nitrobenzoyl chloride is then reacted with 3-chloropropanol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This approach avoids the equilibrium limitations of Fischer esterification and often results in high yields of the desired ester. A similar strategy can be envisioned using 4-nitrobenzoic anhydride.

Alkylation Strategies for Related Compounds

An alternative synthetic route to this compound involves the alkylation of a 4-nitrobenzoate salt with a suitable 3-chloropropyl electrophile. This method is analogous to the Williamson ether synthesis. wikipedia.orgmdpi.com

In this approach, 4-nitrobenzoic acid is first deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding sodium or potassium 4-nitrobenzoate salt. This nucleophilic carboxylate salt is then reacted with a dihaloalkane like 1-bromo-3-chloropropane (B140262) or 1-chloro-3-iodopropane (B107403) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The more reactive halogen (iodine or bromine) will preferentially undergo nucleophilic substitution by the carboxylate, leading to the formation of this compound. This Sₙ2 reaction is generally efficient for primary alkyl halides.

Alkylation of Hydroxybenzoate Precursors with 1-Bromo-3-chloropropane

A primary and direct method for synthesizing this compound involves the alkylation of a salt of 4-nitrobenzoic acid with 1-bromo-3-chloropropane. wikipedia.orgnih.gov In this nucleophilic substitution reaction, the oxygen of the carboxylate acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom in 1-bromo-3-chloropropane. Bromine is a better leaving group than chlorine, which allows for a selective reaction at the bromine-bearing carbon. quora.com This reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. The choice of solvent and reaction conditions is crucial to ensure high yields and minimize side reactions.

Potential side reactions in this process can include dehydrohalogenation of 1-bromo-3-chloropropane to form allyl halides, especially under strong basic conditions. phasetransfercatalysis.com Therefore, careful control of the base stoichiometry and reaction temperature is necessary.

Regioselective Alkylation in Complex Synthetic Routes

In the context of more complex molecules, the introduction of the 3-chloropropyl group requires regioselective alkylation. nih.govnih.gov This is particularly important when other nucleophilic sites are present in the precursor molecule. Protecting groups may be employed to block other reactive sites, directing the alkylation to the desired position. For instance, in the synthesis of complex pharmaceutical intermediates, a hydroxyl or amino group might be temporarily protected to allow for the selective alkylation of a carboxylate.

The principles of regioselective alkylation are critical in multi-step syntheses where precise control over the modification of a molecule is paramount. nih.govnih.govgoogle.com The use of specific catalysts and reaction conditions can also influence the regioselectivity of the alkylation reaction.

Multi-step Synthetic Pathways to this compound and its Structural Analogues

The synthesis of this compound and its analogues can also be approached through multi-step pathways that involve the sequential introduction of the key functional moieties.

Incorporation of the 3-Chloropropyl Moiety

The 3-chloropropyl group can be introduced using various reagents. 1-bromo-3-chloropropane is a common choice due to the differential reactivity of the two halogen atoms. wikipedia.orgnih.gov Alternatively, reagents like 3-chloropropionyl chloride can be used to first form an amide or ester linkage, followed by reduction of the carbonyl group if necessary. nih.gov Another approach involves the reaction of an alcohol with 3-chloropropene in the presence of a catalyst.

Introduction of the 4-Nitrobenzoate Moiety

The 4-nitrobenzoate moiety is typically introduced by reacting a suitable precursor alcohol with 4-nitrobenzoyl chloride or 4-nitrobenzoic acid. ontosight.ainih.gov When using 4-nitrobenzoic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst is often required to facilitate the esterification reaction. The use of 4-nitrobenzoyl chloride is generally more reactive and may not require a catalyst but often necessitates the use of a base to neutralize the HCl byproduct.

In some synthetic strategies, the nitro group can be introduced at a later stage through nitration of a corresponding benzoate (B1203000) ester. However, this approach requires careful control of reaction conditions to ensure selective nitration at the para position of the benzene ring.

Isolation and Purification Techniques for "this compound"

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and other impurities.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a widely used and effective technique for the purification of this compound. nih.gov In this method, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.

Recrystallization and Precipitation Strategies

The purification of the crude this compound is a critical step to remove unreacted starting materials, byproducts, and any other impurities. The primary methods employed for the purification of similar nitrobenzoate esters are precipitation and recrystallization.

Precipitation

Following the synthesis, a common initial purification step is the precipitation of the crude product. This is often achieved by pouring the reaction mixture into a large volume of cold water or ice water. stackexchange.comorgsyn.org The ester, being insoluble in water, will precipitate out of the solution as a solid. This solid can then be collected by vacuum filtration and washed with water to remove any water-soluble impurities.

Recrystallization

For obtaining a high-purity product, recrystallization is the most effective method. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For nitrobenzoate esters, common recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water. youtube.comrsc.orgchegg.com

The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the solubility of the ester decreases, leading to the formation of crystals. Impurities, being present in smaller quantities, will remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried. researchgate.net

Table 3: Recrystallization Solvents for Nitrobenzoate Esters

SolventRationale
Ethanol Good solubility at high temperatures and lower solubility at cold temperatures for many esters. stackexchange.com
Methanol Similar properties to ethanol and can be effective for recrystallization. orgsyn.orgyoutube.com
Ethanol/Water Mixture The addition of water can decrease the solubility of the ester, aiding in precipitation upon cooling. rsc.org

Advanced Spectroscopic and Structural Characterization of 3 Chloropropyl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular framework of 3-Chloropropyl 4-nitrobenzoate (B1230335) by probing the magnetic properties of its atomic nuclei.

Elucidation of Molecular Structure through ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom within the molecule.

The ¹H NMR spectrum of 3-Chloropropyl 4-nitrobenzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of protons. The aromatic protons on the 4-nitrophenyl group appear as two doublets in the downfield region, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons of the propyl chain exhibit signals at different chemical shifts due to the influence of the adjacent ester and chloro groups. The methylene (B1212753) protons closest to the ester oxygen are the most deshielded, followed by the methylene protons adjacent to the chlorine atom, and finally the central methylene group.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the ester group appears at a characteristic downfield shift. The carbons of the nitro-substituted aromatic ring show distinct resonances, and the three carbons of the propyl chain are also resolved, with their chemical shifts reflecting the electron-withdrawing effects of the neighboring oxygen and chlorine atoms.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NO₂)~8.30d~8.9~123.5
Aromatic CH (ortho to COO)~8.21d~8.6~130.7
-OCH₂-~4.31t~6.6~65.3
-CH₂- (central)~1.80-1.67m~31.7
-CH₂Cl~3.64t~41.5
C=O~164.4
C-NO₂~150.5
C-COO~135.8

Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. libretexts.orgyoutube.com For this compound, COSY spectra would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity. It would also show the coupling between the ortho- and meta-protons on the aromatic ring if resolved.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net The HSQC spectrum allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the proton signal of the methylene group adjacent to the chlorine will show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure. For example, it would show correlations from the protons of the methylene group adjacent to the ester oxygen to the carbonyl carbon and the quaternary aromatic carbon bonded to the ester group. It would also show correlations from the aromatic protons to various carbons within the aromatic ring, confirming the substitution pattern.

Solvent Effects on NMR Chemical Shifts and Spin-Spin Coupling Constants

The choice of solvent can influence the chemical shifts and coupling constants in NMR spectroscopy due to interactions between the solvent and the solute molecules. pitt.edupitt.edu For this compound, changing the solvent from a non-polar one like CDCl₃ to a more polar one like DMSO-d₆ can lead to noticeable changes in the chemical shifts of the protons, particularly those on the aromatic ring and the methylene group adjacent to the ester. carlroth.comresearchgate.net These shifts are often due to changes in the electronic environment and the extent of hydrogen bonding or other intermolecular interactions. researchgate.net The coupling constants are generally less affected by the solvent, but small changes can sometimes be observed.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. rsc.org The experimentally determined exact mass of this compound can be compared to its calculated theoretical mass to confirm its elemental formula (C₁₀H₁₀ClNO₄). nih.gov This high level of accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₀ClNO₄
Calculated Monoisotopic Mass 243.0298 Da
Observed Monoisotopic Mass ~243.0298 Da

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. chemguide.co.uklibretexts.orglibretexts.org The analysis of these fragmentation patterns provides valuable structural information that can be used to confirm the identity of the compound. youtube.comyoutube.com For this compound, some expected key fragment ions would include:

The 4-nitrobenzoyl cation ([M - OCH₂CH₂CH₂Cl]⁺): This would result from the cleavage of the ester bond.

The chloropropyl cation ([CH₂CH₂CH₂Cl]⁺): This would be formed by the cleavage of the ester bond with charge retention on the alkyl fragment.

Loss of the nitro group ([M - NO₂]⁺): This is a common fragmentation pathway for nitroaromatic compounds.

Fragments arising from the propyl chain: Loss of a chlorine atom or successive loss of methylene groups.

By analyzing the m/z values of these fragments, the connectivity of the different parts of the molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint of its functional groups.

The vibrational spectrum of this compound is dominated by the characteristic modes of its three primary functional groups: the nitro group (-NO₂), the ester group (-COO-), and the alkyl halide (C-Cl).

Nitro Group (-NO₂): The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In substituted nitrobenzenes, the asymmetric stretching vibration is typically observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears between 1300-1370 cm⁻¹. researchgate.net For instance, in methyl 4-nitrobenzoate, the asymmetric and symmetric NO₂ stretching vibrations are found at approximately 1526 cm⁻¹ and 1349 cm⁻¹, respectively. chegg.com These bands are generally strong in the IR spectrum. Additionally, a C-N stretching vibration is expected around 1100-1110 cm⁻¹. researchgate.net

Ester Group (-COO-): The ester functional group is characterized by a strong C=O stretching band, which is one of the most intense absorptions in the IR spectrum. For esters of benzoic acid, this band typically appears in the region of 1715-1730 cm⁻¹. In methyl 4-nitrobenzoate, this stretch is observed at 1714.8 cm⁻¹. chegg.com The C-O stretching vibrations of the ester group usually produce two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Alkyl Halide (C-Cl): The C-Cl stretching vibration is found in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the alkyl chain.

Based on the analysis of related molecules, the following table summarizes the expected characteristic absorption bands for this compound in its IR and Raman spectra.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
Nitro (-NO₂)Asymmetric Stretch1520 - 1560Strong
Symmetric Stretch1340 - 1360Strong
C-N Stretch1100 - 1110Moderate
Ester (-COO-)C=O Stretch1715 - 1730Very Strong
C-O-C Asymmetric Stretch1250 - 1300Strong
C-O-C Symmetric Stretch1000 - 1100Moderate
Alkyl Halide (C-Cl)C-Cl Stretch600 - 800Moderate to Weak
Aromatic RingC-H Stretch3000 - 3100Moderate
C=C Stretch1440 - 1625Moderate to Weak

This table is an interactive representation based on data from analogous compounds. researchgate.netchegg.comscirp.org

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, the solid-state arrangement can be inferred by examining the crystal structures of related nitrobenzoate compounds.

Studies on various nitrobenzoate esters, such as methyl 4-hydroxy-3-nitrobenzoate and methyl 4-nitrobenzoate, reveal common conformational features. mdpi.comresearchgate.net The nitro group tends to be nearly coplanar with the benzene ring, with a small dihedral angle. researchgate.net Similarly, the ester group is often slightly twisted out of the plane of the aromatic ring. researchgate.net In the case of nitrobenzene (B124822) itself, the molecule adopts a planar conformation. researchgate.net The conformation of the 3-chloropropyl chain in this compound would be more flexible, likely adopting a staggered conformation to minimize steric hindrance.

The crystal packing in nitrobenzoates is often governed by a combination of weak intermolecular interactions. For instance, in methyl 4-hydroxy-3-nitrobenzoate, molecules are linked into sheets by hydrogen bonds and π-stacking interactions. mdpi.comresearchgate.net

The crystal packing of this compound is expected to be significantly influenced by several types of non-covalent interactions:

π-π Stacking: The electron-deficient nitro-substituted aromatic rings can participate in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion, are a common feature in the crystal packing of nitroaromatic compounds. mdpi.comrsc.org The centroid-to-centroid distances for such interactions are typically in the range of 3.6 to 3.7 Å. mdpi.com

Halogen Bonding: Although not as strong as traditional hydrogen bonds, the chlorine atom in the chloropropyl group could potentially participate in halogen bonding with the oxygen atoms of the nitro or ester groups of adjacent molecules.

Crystal engineering aims to design and control the formation of crystal structures to achieve desired physical and chemical properties. youtube.com The study of intermolecular interactions in nitroaromatic compounds is crucial for this field. rsc.org The predictable nature of certain interactions, or "supramolecular synthons," allows for the rational design of crystal lattices. youtube.com

In the context of this compound analogues, the interplay between the strong hydrogen bond acceptors of the nitro and ester groups and various weak hydrogen bond donors (C-H) and other interactions like π-π stacking would dictate the final crystal packing. mdpi.comiucr.org The presence of the flexible chloropropyl chain adds another layer of complexity, as its conformation can adapt to optimize packing efficiency. By understanding the recognition properties of the nitro group and the geometric requirements of the other functional groups, it is possible to predict and potentially control the supramolecular assembly of this and related molecules. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are a group of methods used to measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These techniques are crucial for determining the thermal stability, decomposition profile, and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This method is primarily used to characterize the thermal stability and decomposition of materials.

In a typical TGA experiment for an organic compound like this compound, a small sample would be placed in a high-precision balance located inside a furnace. The temperature of the furnace is then increased at a constant rate. A plot of mass versus temperature, known as a TGA curve, is generated.

The TGA curve provides critical information about the thermal stability of the compound. The temperature at which mass loss begins indicates the onset of decomposition. The shape of the curve can reveal whether the decomposition occurs in a single step or through multiple stages. The final residual mass at the end of the experiment can also provide insights into the nature of the decomposition products. For a complete characterization, the analysis would be performed under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or oxygen) to understand the influence of the atmosphere on the decomposition pathway.

No specific TGA data for this compound is available in the searched literature. The following table is a hypothetical representation of potential TGA data for an organic compound.

ParameterValue
Onset Decomposition Temperature (°C)[Data not available]
Temperature of Maximum Decomposition Rate (°C)[Data not available]
Mass Loss (%)[Data not available]
Residual Mass at 600°C (%)[Data not available]

Table 1: Hypothetical Thermogravimetric Analysis Data

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions, as well as to determine the enthalpy changes associated with these processes and with chemical reactions like decomposition.

For this compound, a DSC analysis would involve heating a small, encapsulated sample in a DSC cell alongside an empty reference pan. The instrument measures the heat flow to or from the sample relative to the reference. The resulting DSC curve, a plot of heat flow versus temperature, would reveal endothermic and exothermic events.

An endothermic peak would indicate a process that absorbs heat, such as melting. The temperature at the peak of this endotherm corresponds to the melting point of the compound, and the area under the peak is proportional to the enthalpy of fusion. Conversely, an exothermic peak, which releases heat, would be observed for processes like crystallization or decomposition. The enthalpy of decomposition can be determined from the area of the corresponding exothermic peak. This information is complementary to TGA data, providing energetic insights into the thermal events.

No specific DSC data for this compound is available in the searched literature. The following table is a hypothetical representation of potential DSC data for an organic compound.

ParameterValue
Melting Point (°C)[Data not available]
Enthalpy of Fusion (J/g)[Data not available]
Decomposition Temperature (°C)[Data not available]
Enthalpy of Decomposition (J/g)[Data not available]

Table 2: Hypothetical Differential Scanning Calorimetry Data

Chemical Reactivity and Transformations of 3 Chloropropyl 4 Nitrobenzoate

Reactions Involving the Ester Linkage

The ester functionality in 3-Chloropropyl 4-nitrobenzoate (B1230335) is a key site for chemical modification, primarily through hydrolysis and transesterification reactions. These transformations are typically catalyzed by acids or bases and are fundamental in altering the carboxylate portion of the molecule.

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of 3-Chloropropyl 4-nitrobenzoate involves the cleavage of the ester bond to yield 4-nitrobenzoic acid and 3-chloropropanol. This reaction can be effectively catalyzed by both acids and bases.

Under acidic conditions , the reaction is reversible and proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release 3-chloropropanol and the protonated 4-nitrobenzoic acid.

Basic hydrolysis , also known as saponification, is an irreversible process that yields the carboxylate salt of 4-nitrobenzoic acid and 3-chloropropanol. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the 3-chloropropoxide ion, which subsequently deprotonates the newly formed 4-nitrobenzoic acid.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the benzoate (B1203000) ring. The presence of the electron-withdrawing nitro group at the para position makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster hydrolysis rate compared to unsubstituted or electron-donating group-substituted benzoate esters.

ConditionProductsKey Features
Acidic (e.g., H₂SO₄, H₂O)4-Nitrobenzoic acid, 3-ChloropropanolReversible, equilibrium-controlled
Basic (e.g., NaOH, H₂O)Sodium 4-nitrobenzoate, 3-ChloropropanolIrreversible, proceeds to completion

Transesterification Reactions

Transesterification of this compound allows for the exchange of the 3-chloropropyl group with other alcohol moieties. This reaction can be catalyzed by either acids or bases and is an equilibrium process.

In an acid-catalyzed transesterification , the mechanism is analogous to acidic hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The alkoxide, being a strong nucleophile, attacks the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the 3-chloropropoxide ion yields the new ester.

The choice of catalyst and reaction conditions, such as temperature and the nature of the incoming alcohol, can be optimized to achieve high yields of the desired transesterified product.

Transformations of the Halogen Moiety (Chloropropyl Group)

The chloropropyl group in this compound provides a reactive handle for a variety of transformations, including nucleophilic substitution, elimination, and derivatization reactions. These reactions allow for the introduction of diverse functional groups at the propyl chain.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The primary alkyl chloride structure of the 3-chloropropyl group makes it highly amenable to nucleophilic substitution reactions, predominantly following the SN2 pathway . In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine in a single, concerted step, leading to the displacement of the chloride ion and an inversion of stereochemistry if the carbon were chiral.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. A wide range of nucleophiles can be employed to displace the chloride, including:

Azide ion (N₃⁻): Leads to the formation of 3-azidopropyl 4-nitrobenzoate.

Cyanide ion (CN⁻): Results in the formation of 3-cyanopropyl 4-nitrobenzoate.

Iodide ion (I⁻): Can be used to replace the chloride, forming the more reactive 3-iodopropyl 4-nitrobenzoate (Finkelstein reaction).

Amines: React to form the corresponding secondary or tertiary amines.

While the primary nature of the substrate strongly disfavors the SN1 pathway , which proceeds through a carbocation intermediate, it could potentially occur under specific conditions, such as with very poor nucleophiles in a polar protic solvent, though this is not a common pathway for this substrate.

NucleophileProductReaction Type
Sodium Azide (NaN₃)3-Azidopropyl 4-nitrobenzoateSN2
Sodium Cyanide (NaCN)3-Cyanopropyl 4-nitrobenzoateSN2
Sodium Iodide (NaI)3-Iodopropyl 4-nitrobenzoateSN2 (Finkelstein)
Ammonia (NH₃)3-Aminopropyl 4-nitrobenzoateSN2

Elimination Reactions

Elimination reactions of this compound can compete with nucleophilic substitution, particularly when strong, sterically hindered bases are used. The most common elimination pathway for primary alkyl halides is the E2 mechanism , which is a concerted, one-step process.

In an E2 reaction, a strong base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond is formed. The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution by sterically hindering the approach to the electrophilic carbon required for an SN2 reaction. nih.govmasterorganicchemistry.com The product of such a reaction would be allyl 4-nitrobenzoate.

The competition between substitution and elimination is also influenced by temperature, with higher temperatures generally favoring elimination.

Derivatization via Carbon-Halogen Bond Functionalization

The carbon-halogen bond in this compound serves as a key site for a wide array of derivatization reactions, enabling the synthesis of a diverse range of compounds. Beyond the simple nucleophilic substitutions mentioned earlier, more complex transformations can be achieved.

For instance, the introduction of a phosphonium (B103445) salt by reaction with triphenylphosphine, followed by treatment with a base, can generate a Wittig reagent. This reagent can then be used to convert aldehydes and ketones into alkenes.

Furthermore, the chloro group can be a precursor for organometallic reagents. For example, conversion to an organolithium or Grignard reagent, although challenging in the presence of the ester group, could potentially be achieved under carefully controlled conditions, opening up pathways for carbon-carbon bond formation.

These derivatization strategies highlight the synthetic utility of this compound as a building block for more complex molecular architectures.

Reactivity of the Nitroaromatic Ring

The 4-nitrobenzoate moiety is characterized by a benzene (B151609) ring substituted with a strong electron-withdrawing nitro group (-NO₂) and an electron-withdrawing ester group (-COOR). The interplay of these two groups governs the ring's susceptibility to various transformations. The nitro group, in particular, strongly deactivates the ring towards electrophilic attack and activates it towards certain enzymatic or chemical reductions.

The nitro group of 4-nitrobenzoate esters is readily reducible to an amino group (-NH₂) or intermediate functionalities like hydroxylamino (-NHOH) groups. This transformation is of significant interest as it dramatically alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. A variety of reagents and catalytic systems can accomplish this reduction, often with high chemoselectivity, preserving the ester and chloroalkyl functionalities.

Catalytic Hydrogenation: This is a common and efficient method for reducing aromatic nitro groups. The reaction typically involves hydrogen gas (H₂) and a metal catalyst.

Palladium on Carbon (Pd/C): Often the catalyst of choice for both aromatic and aliphatic nitro group reductions. sciencemadness.org

Raney Nickel: An effective alternative, particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C.

Platinum and Rhodium: Catalysts based on these metals are also highly active in the hydrogenation of nitro compounds. researchgate.net

Chemical Reduction: Several chemical reducing agents are effective for this transformation. These methods are often preferred for their mild conditions and functional group tolerance.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction. sciencemadness.org

Tin(II) Chloride (SnCl₂): A mild reagent capable of reducing nitro groups to amines. sciencemadness.org

Sodium Borohydride-Iron(II) Chloride (NaBH₄-FeCl₂): This system has been shown to be highly chemoselective for the reduction of nitro groups in ester-substituted nitroarenes, providing excellent yields while leaving the ester group intact. d-nb.info

Indium Metal: In the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), indium powder effectively reduces aromatic nitro compounds, including ethyl 4-nitrobenzoate, to the corresponding amines in high yield. orgsyn.org

Enzymatic Reduction: Biocatalytic methods can offer high chemoselectivity. For instance, cell extracts containing 3-nitrophenol (B1666305) nitroreductase have been shown to reduce 4-nitrobenzoate exclusively to 4-hydroxylaminobenzoate, stopping at the hydroxylamine (B1172632) stage without proceeding to the amine. nih.govnih.gov

Table 1: Selected Methods for the Reduction of the Nitro Group in 4-Nitrobenzoate Esters

Reagent/CatalystSolvent/ConditionsProductYieldReference
Indium powder, NH₄ClEthanol/Water, RefluxEthyl 4-aminobenzoate90% orgsyn.org
NaBH₄, FeCl₂THF, 25-28°CMethyl 4-aminobenzoate93% d-nb.info
H₂, Pd/CMethanolMethyl 3-aminobenzoate (B8586502) (by analogy)Quantitative sciencemadness.org
Nitroreductase, NADPHAqueous buffer4-Hydroxylaminobenzoate- nih.gov

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com In this compound, the benzene ring is substituted with two deactivating groups: the 4-nitro group and the 1-ester group.

Reactivity: Both the nitro group and the ester group withdraw electron density from the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles than benzene. rsc.orglibretexts.org The nitro group is one of the most powerful deactivating groups. Consequently, forcing further substitution on this ring requires harsh reaction conditions. libretexts.org

Directing Effects: In electrophilic substitution, existing substituents on the ring direct the position of the incoming electrophile. Both the nitro group and the ester group are meta-directors. rsc.orglibretexts.org When multiple substituents are present, their directing effects are combined. In this case, the positions meta to the nitro group are positions 2 and 6. The positions meta to the ester group are positions 3 and 5. Since the nitro group is a stronger deactivating group, its directing effect will be dominant. Therefore, any further electrophilic substitution is strongly directed to the positions meta to the nitro group, which are the 2 and 6 positions. libretexts.org For example, the nitration of methyl benzoate with a mixture of concentrated nitric and sulfuric acids yields predominantly methyl 3-nitrobenzoate. rsc.orgaiinmr.comchegg.com Applying this principle to 4-nitrobenzoate, a further nitration would be expected to yield the 2,4-dinitrobenzoate (B1224026) derivative.

Table 2: Predicted Product Distribution for Electrophilic Nitration of a 4-Nitrobenzoate Ester

SubstrateReactionMajor ProductMinor ProductsRationale
This compoundNitration (HNO₃/H₂SO₄)3-Chloropropyl 2,4-dinitrobenzoateMinimalThe nitro group is a strong meta-director, deactivating the ring and directing the incoming electrophile to the C2 position. The ester group is also a meta-director.

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction is fundamentally different from the more common electrophilic substitutions. The SₙAr mechanism typically requires two key features on the aromatic ring:

A good leaving group, usually a halide. libretexts.orgchemistrysteps.com

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The electron-withdrawing group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com

In the case of this compound, the aromatic ring does not possess a suitable leaving group like a halogen atom directly attached to it. The substituents are the nitro group and the carboxylate ester group. Neither of these is typically displaced by nucleophiles under standard SₙAr conditions. While the nitro group is a powerful activator for SₙAr, its role is to facilitate the displacement of another group, not to be the leaving group itself. Therefore, nucleophilic aromatic substitution involving displacement of a substituent from the benzene ring is not a characteristic reaction of this compound.

Computational and Theoretical Investigations of 3 Chloropropyl 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-chloropropyl 4-nitrobenzoate (B1230335), these methods could offer a detailed picture of its structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and geometry of organic molecules. A DFT study of 3-chloropropyl 4-nitrobenzoate would typically involve geometry optimization to find the lowest energy conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Such calculations would likely reveal the planarity of the nitrobenzoate group and the conformational flexibility of the 3-chloropropyl chain. Key parameters that would be determined include:

Bond Lengths: The C-Cl bond length, the ester C-O bonds, and the bonds within the aromatic ring and the nitro group.

Bond Angles: The angles defining the geometry of the ester linkage and the orientation of the substituents on the benzene (B151609) ring.

Dihedral Angles: The torsion angles describing the rotation around the C-O and C-C single bonds of the chloropropyl chain, which would determine its preferred spatial arrangement.

The electronic structure analysis would yield information on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP would be particularly insightful, highlighting the electron-rich regions (around the nitro and carbonyl oxygen atoms) and electron-poor regions (around the aromatic protons and the carbon attached to the chlorine), which are crucial for predicting intermolecular interactions and reactivity.

A hypothetical data table of optimized geometrical parameters from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) would look like this:

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length (Å) C-Cl Value
C=O Value
C-O (ester) Value
N-O (nitro) Value
Bond Angle (°) O=C-O Value
C-C-Cl Value
Dihedral Angle (°) C-O-C-C Value

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound.

Infrared (IR) Frequencies: The calculation of vibrational frequencies is a standard output of DFT studies. These theoretical frequencies, when appropriately scaled, can be correlated with experimental IR spectra. For this compound, key predicted vibrations would include the C=O stretching of the ester, the symmetric and asymmetric stretching of the NO2 group, the C-Cl stretching, and various C-H and C-C vibrations of the aromatic ring and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts (¹H and ¹³C). These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Such a study would predict the chemical shifts for the aromatic protons, the diastereotopic protons of the propyl chain, and the various carbon atoms in the molecule, providing a theoretical spectrum to compare with experimental data.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic Data Functional Group/Atom Predicted Value
IR Frequency (cm⁻¹) C=O stretch Value
NO₂ asymmetric stretch Value
NO₂ symmetric stretch Value
C-Cl stretch Value
¹H NMR Chemical Shift (ppm) Aromatic Protons Range of Values
-CH₂-Cl Value
¹³C NMR Chemical Shift (ppm) C=O Value
C-Cl Value

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Mechanistic Studies of Reactions Involving "this compound"

Theoretical chemistry can elucidate the detailed mechanisms of chemical reactions, providing insights into the energies of transition states and intermediates that are often difficult to study experimentally.

Elucidation of Reaction Pathways and Transition States (e.g., for Thermal Decomposition, Solvolysis)

Thermal Decomposition: A computational study of the thermal decomposition of this compound could explore various potential unimolecular reaction pathways. This would involve locating the transition state structures for bond-breaking processes, such as the homolytic cleavage of the C-NO₂ bond or the ester C-O bond. The calculated activation energies for these pathways would indicate the most likely initial steps in the decomposition process.

Solvolysis: The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, is another area ripe for theoretical investigation. Computational modeling could map out the potential energy surfaces for both SN1 and SN2 reaction mechanisms. This would involve calculating the energy of the carbocation intermediate in an SN1 pathway and the energy of the pentacoordinate transition state in an SN2 pathway. The relative energies of these pathways would likely depend on the nature of the solvent.

Molecular Electron Density Theory (MEDT) Analysis for Reaction Dynamics

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the changes in electron density along a reaction pathway. An MEDT analysis of a reaction involving this compound, such as its reaction with a nucleophile, would involve analyzing the bonding evolution theory (BET). This would provide a detailed picture of how bonds are formed and broken, revealing whether the process is concerted or stepwise and identifying the key electronic rearrangements that govern the reaction's feasibility.

Solvent Effects on Reactivity and Electronic Properties

The solvent can have a profound impact on the electronic properties and reactivity of a molecule. Computational models can simulate these effects.

For this compound, theoretical studies could employ implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (including a number of solvent molecules in the calculation) to investigate:

Shifts in Spectroscopic Parameters: The effect of the solvent on the UV-Vis absorption spectrum (solvatochromism) and on NMR chemical shifts.

Influence on Reactivity: How the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the activation energy and the rate of reactions like solvolysis. For instance, polar protic solvents would be expected to significantly stabilize the transition state of an SN1 solvolysis reaction.

Structure-Reactivity Relationship Studies through Hammett and Winstein-Grunwald Analyses

The Hammett equation is a linear free-energy relationship that quantifies the effect of changing a substituent on the reactivity of a molecule. viu.calibretexts.org It is most commonly applied to reactions of meta- and para-substituted benzene derivatives. The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which is a measure of the electronic effect (both inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. viu.ca

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the development of a positive charge in the transition state. utexas.edu

For this compound, the 4-nitro group on the benzoate (B1203000) moiety is a strong electron-withdrawing group. In a reaction such as alkaline hydrolysis, where a nucleophile attacks the carbonyl carbon, a significant positive ρ value would be expected. This is because the electron-withdrawing nitro group would stabilize the negatively charged tetrahedral intermediate formed during the reaction. Studies on the hydrolysis of other para-substituted ethyl benzoates have demonstrated this trend, with nitro-substituted esters exhibiting increased reaction rates. libretexts.org

The Winstein-Grunwald equation, and its extended form, is another linear free-energy relationship used to correlate the rates of solvolysis reactions with the properties of the solvent. mdpi.comnih.gov The extended Winstein-Grunwald equation is given by:

log(k/k₀) = mY + lN

where:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (typically 80% ethanol (B145695)/water), respectively.

m is the sensitivity of the solvolysis rate to the solvent's ionizing power, Y.

l is the sensitivity of the solvolysis rate to the solvent's nucleophilicity, N. beilstein-journals.org

The m value provides insight into the degree of charge separation in the transition state of the rate-determining step. A high m value (approaching 1) is indicative of a mechanism with a high degree of carbocationic character, typical of an S_N_1 reaction. A low m value suggests a mechanism with less charge separation at the transition state, such as an S_N_2 reaction. The l value quantifies the extent of nucleophilic participation by the solvent in the reaction. A significant l value points to a bimolecular mechanism where the solvent acts as a nucleophile in the rate-determining step. nih.govnih.gov

For the solvolysis of this compound, the reaction could proceed through several pathways, and the Winstein-Grunwald analysis would be crucial in elucidating the dominant mechanism. The presence of the 3-chloropropyl group introduces the possibility of anchimeric assistance (neighboring group participation), where the chlorine atom could act as an internal nucleophile, leading to a more complex reaction mechanism.

Based on studies of related compounds like n-propyl chloroformate, a duality of mechanism is often observed. nih.gov In highly ionizing and weakly nucleophilic solvents, an ionization pathway (S_N_1-like) may be favored, characterized by a higher m value and a lower l value. In more nucleophilic solvents, an addition-elimination or S_N_2-type pathway, with a greater dependence on solvent nucleophilicity (higher l value), would likely dominate.

While specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated in such studies.

Table 1: Hypothetical Hammett Data for the Hydrolysis of Substituted Propyl Benzoates

Substituent (X in X-C₆H₄CO₂C₃H₆Cl)σ_plog(k/k₀)
4-OCH₃-0.27(negative value)
4-CH₃-0.17(negative value)
H0.000.00
4-Cl0.23(positive value)
4-NO₂0.78(large positive value)

A Hammett plot for this hypothetical data would show a positive slope (ρ > 0), indicating that electron-withdrawing groups accelerate the hydrolysis rate.

Table 2: Hypothetical Winstein-Grunwald Data for the Solvolysis of this compound

SolventY_ClN_T_k_obs_ (s⁻¹)log(k/k₀)
100% EtOH-2.520.37(value)(value)
80% EtOH0.000.00(value)0.00
50% EtOH1.65-0.20(value)(value)
97% TFE2.83-2.70(value)(value)
100% TFE2.79-3.30(value)(value)

Analysis of this data would yield l and m values, which would elucidate the nature of the transition state and the degree of solvent participation in the solvolysis of this compound.

Applications in Chemical Science and Materials

Role as a Chemical Building Block and Intermediate in Complex Organic Synthesis

3-Chloropropyl 4-nitrobenzoate (B1230335) is a valuable intermediate in organic synthesis, providing a scaffold for the introduction of both the 4-nitrobenzoyl and the 3-chloropropyl moieties into a target molecule. The reactivity of the chloro group and the potential for transformation of the nitro group make it a versatile precursor for a range of more complex molecules.

While direct large-scale application of 3-Chloropropyl 4-nitrobenzoate as a precursor for commercially available pharmaceuticals and agrochemicals is not widely documented, its structural motifs are present in various biologically relevant molecules. The 4-nitrobenzoic acid moiety, for instance, is a known component in some pharmaceutical candidates. For example, 2-chloro-4-nitrobenzoic acid has been investigated as a coformer in pharmaceutical co-crystals, which are of interest for improving the physicochemical properties of active pharmaceutical ingredients.

The synthetic utility of this compound lies in its bifunctionality. The chloropropyl group can undergo nucleophilic substitution reactions to introduce a variety of functional groups, while the nitro group can be reduced to an amino group, which is a key functional group in many pharmaceutical and agrochemical compounds. This reduction is a common transformation in organic synthesis, often achieved through catalytic hydrogenation using catalysts like palladium on carbon or Raney nickel. wikipedia.org The resulting amino group can then be further functionalized.

For instance, the synthesis of the antihelmintic drug Rafoxanide involves the reaction of an aminophenoxy derivative with a diiodosalicylic acid, highlighting the importance of amino groups in the synthesis of complex pharmaceuticals. nih.gov Although not directly starting from This compound , this illustrates a potential synthetic pathway where the nitro group of our title compound could be reduced and then elaborated into a more complex structure.

The ester and chloropropyl functionalities of This compound allow for its conversion into a variety of other functionalized molecules.

Esters: The ester linkage can, in principle, be cleaved via hydrolysis or transesterification, although these reactions are not always the primary focus given the other reactive sites. More commonly, the chloropropyl group is the site of reaction.

Amides: Amides can be synthesized from This compound through a two-step process. First, the chloropropyl group can react with an amine via a nucleophilic substitution reaction (aminolysis) to form a secondary or tertiary amine, depending on the starting amine. chemistrysteps.commnstate.edumasterorganicchemistry.comvaia.comechemi.com Subsequently, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide. A more direct, albeit less common for esters, is the direct aminolysis of the ester group, which typically requires harsh conditions. chemistrysteps.commasterorganicchemistry.comvaia.comechemi.com

A plausible reaction scheme would involve the initial reduction of the nitro group to an amine. The resulting 3-Chloropropyl 4-aminobenzoate can then be used in polymerization reactions to form polyamides. For example, aromatic poly(amide-imide)s have been synthesized from diamine monomers containing pre-formed amide linkages. mdpi.com

Carbamates: Carbamates can be synthesized from This compound through several potential routes. One approach involves the reaction of the chloropropyl group with a carbamate (B1207046) salt. Alternatively, the chloropropyl group can be converted to an alcohol, which can then react with an isocyanate to form a carbamate. A related compound, 3-Chloropropyl (4-hydroxy-2-nitrophenyl)carbamate , highlights the formation of carbamates within this class of molecules. nih.gov

A hypothetical reaction pathway for the synthesis of a carbamate from This compound is presented in the table below.

StepReactantReagentProductReaction Type
1This compound Sodium Azide (NaN₃)3-Azidopropyl 4-nitrobenzoate Nucleophilic Substitution
23-Azidopropyl 4-nitrobenzoate H₂, Pd/C3-Azidopropyl 4-aminobenzoate Catalytic Hydrogenation
33-Azidopropyl 4-aminobenzoate Phosgene (COCl₂)3-Azidopropyl 4-isocyanatobenzoate Phosgenation
43-Azidopropyl 4-isocyanatobenzoate Alcohol (R-OH)3-Azidopropyl 4-(alkoxycarbonylamino)benzoate Carbamate formation

This table illustrates a potential multi-step synthesis to generate a carbamate derivative, showcasing the versatility of This compound as a starting material.

Potential as a Polymerization Initiator or Component in Polymer Synthesis

While not a conventional polymerization initiator itself, This compound possesses a functional group that can be transformed to initiate polymerization.

The chloroalkyl group in This compound can be converted into an initiating site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For instance, the chloride can act as an ATRP initiator in the presence of a suitable transition metal catalyst.

Furthermore, the chloropropyl group can be reacted with a molecule containing a polymerizable group. For example, reaction with an acrylic acid salt could yield 3-(acryloyloxy)propyl 4-nitrobenzoate , a monomer that can be used in conventional free-radical polymerization.

The polymerization kinetics using initiators or monomers derived from This compound would depend on the specific polymerization method employed. In the case of using a derivative as an ATRP initiator, the rate of polymerization could be controlled by the concentration of the copper catalyst and the ligand.

The properties of the resulting polymers would be influenced by the presence of the 4-nitrobenzoyl group. This group is relatively bulky and polar, which could affect the polymer's glass transition temperature, solubility, and mechanical properties. The nitro group could also be chemically modified post-polymerization to introduce other functionalities, leading to polymers with tailored properties. For example, reduction of the nitro groups to amino groups would yield a polymer with basic properties and potential for further functionalization.

Functionalization of Surfaces and Materials

The reactive chloropropyl group of This compound makes it a candidate for the functionalization of surfaces and materials. nih.gov This is particularly relevant for surfaces that have been pre-treated to introduce nucleophilic groups, such as amines or thiols.

For example, a silica (B1680970) surface can be functionalized with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. researchgate.net Subsequent reaction with This compound would lead to the covalent attachment of the 4-nitrobenzoyl moiety to the silica surface via a stable secondary amine linkage. This process is outlined in the table below.

StepMaterial/ReactantReagentResultPurpose
1Silica (e.g., nanoparticles, wafers)(3-aminopropyl)triethoxysilane (APTES)Amine-functionalized silicaIntroduction of reactive sites
2Amine-functionalized silicaThis compound 4-Nitrobenzoyl-functionalized silicaCovalent attachment of the desired moiety
34-Nitrobenzoyl-functionalized silicaReducing agent (e.g., NaBH₄)4-Aminobenzoyl-functionalized silicaConversion to a more reactive functional group

This surface modification could be used to alter the surface properties of the material, such as its wettability and chemical reactivity. nih.gov The introduced nitro group could then be further modified, for example, by reduction to an amine, which could then be used for the covalent attachment of biomolecules or other functional entities. nih.govrsc.org The ability to modify surfaces with this molecule opens up possibilities in areas such as chromatography, solid-phase synthesis, and the development of functional materials with tailored surface characteristics. nih.gov

Grafting "this compound" Derived Silanes onto Inorganic Matrices (e.g., Silica, MOFs)

The immobilization of organic functional groups onto the surfaces of inorganic materials is a key strategy for creating materials with tailored properties. This compound serves as a precursor for organosilanes that can be covalently anchored to matrices like silica and metal-organic frameworks (MOFs).

The process begins with the conversion of this compound into a reactive alkoxysilane. A common synthetic route involves the reaction of (3-chloropropyl)triethoxysilane (B1211364) with a salt of 4-nitrobenzoic acid, such as potassium 4-nitrobenzoate. google.com This nucleophilic substitution reaction replaces the chlorine atom, yielding (3-((4-nitrobenzoyl)oxy)propyl)triethoxysilane. This derived organosilane possesses triethoxysilyl groups that can react with surface hydroxyl (-OH) groups present on inorganic supports. mdpi.com

Grafting onto Silica: For silica-based materials, which have a high density of surface silanol (B1196071) (Si-OH) groups, the grafting process is well-established. nih.gov The triethoxysilane (B36694) derivative of this compound is introduced to the silica surface, where a condensation reaction occurs. This reaction forms robust covalent siloxane (Si-O-Si) bonds between the organosilane and the silica matrix, effectively tethering the (4-nitrobenzoyl)oxy)propyl group to the surface. researchgate.net This post-grafting method allows for precise control over the surface chemistry of silica, introducing the specific electronic and chemical properties of the nitrobenzoate group. nih.gov

Modification of Metal-Organic Frameworks (MOFs): Metal-organic frameworks are highly porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netgoogle.com Their properties can be fine-tuned using post-synthetic modification (PSM), where the framework is chemically altered after its initial synthesis. nih.govresearchgate.net A silane (B1218182) derived from this compound can be grafted onto a MOF that has accessible reactive sites, such as hydroxyl groups on its organic linkers. researchgate.net The presence of the polar, electron-withdrawing nitro group (-NO2) on the grafted molecule can significantly alter the surface properties of the MOF. researchgate.net This modification can enhance the MOF's Lewis acidity and its affinity for specific molecules, making it a more effective material for applications like selective gas capture, particularly of CO2, through dipole-quadrupole interactions. researchgate.net

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the distinct properties of organic and inorganic components at the molecular or nanometer level. nih.govenp.edu.dz These materials often exhibit synergistic properties, surpassing what can be achieved with the individual components alone. nih.gov The sol-gel process is a versatile and widely used method for synthesizing such hybrids. mdpi.com

In this context, this compound acts as a precursor for the organic functional component. As described previously, it is first converted into an organoalkoxysilane, such as (3-((4-nitrobenzoyl)oxy)propyl)triethoxysilane. This functional silane can then participate in a sol-gel reaction. The process typically involves the hydrolysis and co-condensation of the organofunctional silane with a primary inorganic precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS).

During the reaction, the ethoxy groups on both the organosilane and TEOS hydrolyze to form reactive silanol groups. These silanols then condense with each other to form a three-dimensional silica (SiO2) network. Because the (4-nitrobenzoyl)oxy)propyl group is attached to the silicon atom of the organosilane via a stable carbon-silicon bond, it becomes covalently integrated and homogeneously distributed throughout the resulting inorganic silica matrix. nih.gov

The incorporation of the 4-nitrobenzoate moiety imparts specific functionalities to the hybrid material. The aromatic nitro group can influence the material's optical, electrochemical, and adsorptive properties, opening up possibilities for applications in sensors, specialized coatings, and functional fillers. enp.edu.dz

Applications in Catalyst Design and Ligand Synthesis (as a precursor)

The distinct reactive sites within this compound make it a useful starting block for synthesizing more complex molecules used as ligands in catalysis. The chloropropyl chain provides a handle for nucleophilic substitution, while the nitrobenzoate group can act as an electronic modifier or a structural component of the final ligand.

The design of ligands is crucial in homogeneous catalysis, as the ligand structure dictates the activity, selectivity, and stability of the metal catalyst. researchgate.net Electron-withdrawing groups, such as the nitro group (-NO2) in the 4-nitrobenzoate portion of the molecule, can be particularly important. researchgate.net When incorporated into a ligand, these groups can increase the Lewis acidity of the coordinated metal center, which can be beneficial for certain catalytic reactions. researchgate.net

For example, this compound can be used as a precursor to create novel N-heterocyclic or Schiff base ligands. researchgate.net The terminal chlorine atom on the propyl chain can be displaced by an amine-containing heterocycle or another nucleophilic group. This reaction attaches the (4-nitrobenzoyl)oxy)propyl tail to the ligand framework. When this new ligand is coordinated to a metal center, such as palladium, the nitrobenzoate group can influence the electronic properties of the metal. researchgate.netresearchgate.net This strategy has been employed in the development of catalysts for C-C bond-forming reactions, like the Mizoroki-Heck cross-coupling reaction, where the electronic tuning of the palladium center is key to catalytic efficiency. researchgate.net

The synthesis process allows for the creation of a library of ligands with varied steric and electronic properties by modifying either the nucleophile that displaces the chlorine or by chemically transforming the nitro group into other functionalities after the initial ligand synthesis. This modular approach makes this compound a versatile precursor for developing bespoke catalysts for specific organic transformations.

Research Findings Summary

SectionApplication AreaKey Findings & Methodologies
6.3.1 Surface Grafting This compound is converted to a trialkoxysilane derivative. This silane is then covalently grafted onto inorganic surfaces like silica via siloxane bonds. nih.gov For MOFs, post-synthetic modification (PSM) can incorporate the functional group, enhancing properties like gas adsorption due to the polar nitro group. researchgate.net
6.3.2 Hybrid Materials Serves as an organic precursor for hybrid materials synthesized via the sol-gel process. mdpi.com Co-condensation with TEOS results in a silica network covalently functionalized with 4-nitrobenzoate groups, which impart specific optical or electronic properties.
6.4 Catalyst & Ligand Synthesis Acts as a precursor for ligand synthesis. The chloropropyl group allows for attachment to other molecules (e.g., amines), while the 4-nitrobenzoate moiety acts as an electronic modifier for the final metal-ligand complex. researchgate.netresearchgate.net This is useful in designing catalysts for reactions like C-C cross-coupling. researchgate.net

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of green and efficient chemical processes is a central theme in modern chemistry. Future research on the synthesis of 3-Chloropropyl 4-nitrobenzoate (B1230335) is expected to focus on methodologies that are not only high-yielding but also environmentally benign.

One promising avenue is the development of solvent-free synthesis protocols. Inspired by the successful solvent-free synthesis of other nitro-containing compounds using solid nano-catalysts like nano-titania, similar approaches could be adapted for the esterification of 4-nitrobenzoic acid with 3-chloro-1-propanol. ias.ac.in Such methods reduce volatile organic solvent waste and can lead to easier product isolation.

Furthermore, the use of microwave-assisted organic synthesis (MAOS) presents a significant opportunity to enhance reaction rates and yields. frontiersin.org For related compounds, MAOS has been shown to dramatically shorten reaction times, and this technology could be applied to the synthesis of 3-Chloropropyl 4-nitrobenzoate to develop more time- and energy-efficient processes.

The principles of flow chemistry also offer a compelling direction for future synthetic studies. Transferring the synthesis of this compound from batch to continuous flow reactors could provide benefits such as improved heat transfer, enhanced safety for handling reactive intermediates, and greater scalability. youtube.com

Finally, exploring enzymatic or biocatalytic methods for the synthesis could offer a highly selective and sustainable alternative to traditional chemical catalysis. While not yet reported for this specific compound, the broader field of biocatalysis is rapidly expanding and holds potential for the future production of this compound.

Investigation of Undiscovered Reactivity Patterns

The bifunctional nature of this compound, possessing both a reactive chloropropyl group and a nitro-substituted aromatic ring, suggests a rich and largely unexplored reactivity. Future research should aim to uncover novel reaction pathways and transformations involving this compound.

A key area of investigation will be its participation in cross-coupling reactions . The presence of a nitro group can influence the electronic properties of the aromatic ring, potentially enabling novel palladium-catalyzed cross-coupling reactions that activate the C-NO2 bond. chemrxiv.org Research into the selective activation of either the C-Cl or C-NO2 bond could lead to the development of new synthetic strategies.

The reactivity of the chloropropyl side chain also warrants further investigation. Beyond simple nucleophilic substitution, its potential to participate in intramolecular cyclization reactions to form novel heterocyclic compounds could be a fruitful area of research. The nitro group's influence on the propensity and stereochemical outcome of such cyclizations would be of particular interest.

Advanced Computational Modeling for Predictive Understanding

The use of computational chemistry, particularly Density Functional Theory (DFT) , is becoming an indispensable tool for predicting the properties and reactivity of molecules. researchgate.net Future research on this compound would greatly benefit from the application of these in silico methods.

DFT studies can be employed to calculate and predict a range of properties, including molecular geometry, vibrational frequencies, and electronic structure. researchgate.net This can provide valuable insights into the molecule's stability and preferred conformations. Furthermore, computational models can be used to study the electronic effects of the chloro and nitro substituents on the reactivity of the molecule.

Advanced computational methods can also be used to model reaction mechanisms and predict the feasibility of novel synthetic routes. By calculating transition state energies and reaction pathways, researchers can screen potential reactions and catalysts in a virtual environment, saving significant time and resources in the laboratory. For instance, modeling the interaction of this compound with various catalysts could help in designing more efficient synthetic protocols. Similar computational studies have been performed on related nitro-containing compounds to understand their properties under different conditions. researchgate.net

Development of New Applications in Materials Science and Organic Synthesis

The unique chemical structure of this compound makes it a promising candidate for a variety of applications, particularly in materials science and as a versatile building block in organic synthesis.

In materials science , the presence of a reactive chloropropyl group suggests that this compound could serve as a monomer in polymerization reactions. rsc.org Its incorporation into polymer chains could impart specific properties, such as altered solubility, thermal stability, or refractive index. The nitro group could also be chemically modified post-polymerization to introduce further functionality.

In organic synthesis , this compound can be envisioned as a valuable bifunctional building block . The two reactive sites, the chloropropyl chain and the nitro-substituted ring, can be selectively functionalized to construct more complex molecules. For example, the nitro group can be reduced to an amine, which can then undergo a wide range of transformations, while the chloropropyl group can be used to introduce a three-carbon chain into a target molecule. This dual reactivity makes it a potentially useful intermediate in the synthesis of pharmaceuticals and agrochemicals, a role that has been identified for its precursor, 3-chloro-4-nitrobenzoic acid.

The exploration of its role as an inhibitor of biological processes, such as the inhibition of coenzyme Q biosynthesis by related nitrobenzoates, could also open up new avenues in biochemical research. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloropropyl 4-nitrobenzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves esterification of 4-nitrobenzoic acid with 3-chloropropanol under acid catalysis (e.g., sulfuric acid) or coupling reagents like DCC/DMAP. To improve yields:

  • Use stoichiometric control of reactants (e.g., 1:1 molar ratio) and inert atmosphere (N₂/Ar) to minimize side reactions .
  • Optimize temperature (reflux conditions at ~78°C) and solvent choice (e.g., anhydrous dichloromethane or THF) to enhance reaction efficiency .
  • Purify via column chromatography or recrystallization to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (e.g., δ ~4.3 ppm for CH₂Cl and δ ~8.3 ppm for aromatic nitro groups) .
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. How does this compound behave under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (UV exposure) to assess decomposition pathways.
  • Analytical Monitoring : Use HPLC or GC-MS to track degradation products (e.g., hydrolysis to 4-nitrobenzoic acid) .
  • Storage Recommendations : Store at 0–6°C in airtight, amber vials to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions to determine activation parameters (ΔH‡, ΔS‡).
  • Computational Modeling : Perform DFT calculations to map transition states and identify electronic effects of the nitro group on reactivity .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and confirm SN1/SN2 mechanisms .

Q. How can computational tools predict the biological or material science applications of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against protein targets (e.g., enzymes) to assess binding affinity and potential as a drug precursor .
  • QSAR Modeling : Corrogate substituent effects (Cl, NO₂) with biological activity (e.g., antimicrobial assays) .
  • Thermodynamic Simulations : Calculate thermal stability (ΔG of decomposition) for material science applications .

Q. What strategies resolve contradictions in spectral data or crystallographic refinements of this compound derivatives?

  • Methodological Answer :

  • Data Cross-Validation : Compare XRD results with NMR/IR to identify discrepancies (e.g., disordered crystal structures vs. solution-phase conformers) .
  • High-Resolution Techniques : Use synchrotron XRD or cryo-EM to resolve ambiguities in electron density maps .
  • Error Analysis : Apply Hamilton R-factor tests and Bayesian statistics to assess refinement reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.